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Compound of Interest

Compound Name: Neocuproine hemihydrate

Cat. No.: B1403243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural and electronic properties of neocuproine
hemihydrate. While direct, comprehensive computational studies on the hemihydrate form are

not extensively published, this document synthesizes available crystallographic data from

related hydrated forms and outlines the established theoretical protocols for its in-depth

analysis. This guide is intended to serve as a foundational resource for researchers employing

computational methods in drug design and materials science involving neocuproine and its

derivatives.

Physicochemical and Structural Data
Neocuproine (2,9-dimethyl-1,10-phenanthroline) is a heterocyclic organic compound that

readily crystallizes in hydrated forms, including a hemihydrate and a dihydrate.[1] The presence

of water molecules in the crystal lattice can significantly influence its physicochemical

properties and molecular conformation through hydrogen bonding.

Table 1: General Properties of Neocuproine and its Hemihydrate
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Property Value Reference

Chemical Formula (Anhydrous) C₁₄H₁₂N₂ [1]

Molar Mass (Anhydrous) 208.26 g/mol [2]

Chemical Formula

(Hemihydrate)
C₁₄H₁₂N₂ · 0.5H₂O

Molar Mass (Hemihydrate) 217.27 g/mol

Appearance
White to light yellow crystalline

powder
[3][4]

Melting Point 159-164 °C [3][4]

Solubility
Slightly soluble in water;

Soluble in methanol
[1][2][4]

While a specific crystal structure for neocuproine hemihydrate is not readily available in open

literature, the crystal structure of the dihydrate form provides an excellent starting point for

computational modeling.[5] The key structural parameters from the dihydrate can be used to

build an initial model of the neocuproine molecule for subsequent geometry optimization.

Table 2: Crystallographic Data for Neocuproine Dihydrate
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Parameter Value

Crystal System Monoclinic

Space Group C 1 2/c 1

a 22.942 Å

b 6.7388 Å

c 17.9594 Å

α 90.00°

β 116.019°

γ 90.00°

Source: Acta Crystallographica Section E

2005;61(11):o3723-o3725[5]

Theoretical Framework and Computational Protocol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

are powerful tools for investigating the properties of molecules like neocuproine.[6][7][8] A

typical computational workflow for analyzing neocuproine hemihydrate would involve the

following steps:

Model Construction
The initial molecular geometry of neocuproine can be derived from the crystallographic data of

its dihydrate form.[5] A water molecule is then added in proximity to the neocuproine molecule

to represent the hemihydrate. The initial positioning of the water molecule can be guided by

studies on related hydrated structures, such as neocuproine hydrochloride monohydrate, which

show water molecules forming hydrogen bonds with the nitrogen atoms of the phenanthroline

ring.[9]

Geometry Optimization
The constructed model of neocuproine hemihydrate is then subjected to geometry

optimization using a DFT method. A common and effective approach is to use a hybrid
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functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p).[7]

This process finds the lowest energy conformation of the molecule, providing key data on bond

lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same

level of theory. This analysis serves two primary purposes: to confirm that the optimized

structure corresponds to a true energy minimum (indicated by the absence of imaginary

frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][10] The

calculated vibrational modes can be compared with experimental spectroscopic data for

validation.

Electronic Structure Analysis
Further calculations can elucidate the electronic properties of neocuproine hemihydrate. This

includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the

molecular electrostatic potential (MEP). These parameters are crucial for understanding the

molecule's reactivity, stability, and potential intermolecular interaction sites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8319014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8319014/
https://www.mdpi.com/1422-0067/23/10/5379
https://www.benchchem.com/product/b1403243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Workflow for Neocuproine Hemihydrate Analysis
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Intermolecular Interactions in Neocuproine Hemihydrate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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